

# Navigating the Transition to TG-263: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TH-263   |           |
| Cat. No.:            | B1683123 | Get Quote |

The adoption of the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) nomenclature is a critical step towards standardization in radiation oncology, promising to enhance patient safety, improve workflow efficiency, and streamline data collection for research and clinical trials.[1] However, the transition to this standardized nomenclature presents several challenges for researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the adoption and implementation of TG-263.

## Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the TG-263 report?

A1: The TG-263 report, published in early 2018, aims to standardize the nomenclature for targets, normal tissue structures, and treatment planning concepts and metrics in radiation oncology.[1] This standardization is crucial for improving safety and quality assurance, as well as enabling the streamlined collection of data for research and clinical trials.[1] The guidelines cover structure names across various platforms, nomenclature for dosimetric data, and provide templates to facilitate adoption.[1]

Q2: What are the main benefits of adopting the TG-263 nomenclature?

A2: Adopting TG-263 offers several key benefits, including:



- Improved Patient Safety: Standardization reduces ambiguity and the risk of errors in treatment planning and delivery.[1]
- Increased Workflow Efficiency: Consistent naming conventions streamline processes within and between departments.
- Enhanced Clinical Trials and Research: Standardized data facilitates the pooling and analysis of data from multiple institutions.

Q3: What are the most significant challenges to adopting TG-263?

A3: The primary challenges include the effort required for implementation by staff, lack of physician support, and limitations within vendor systems. A 2024 survey revealed that staffing and implementation efforts were the main reasons for delaying adoption.

# **Troubleshooting Guides**

This section provides solutions to specific problems that may arise during the implementation of TG-263.

### **Issue 1: Resistance to Change from Clinical Staff**

Problem: Physicians and other clinical staff are reluctant to change their established naming conventions. A survey indicated that a lack of cooperation from physician colleagues is a significant barrier to successful implementation.

#### Solution:

- Collaborative Approach: Implementation must be a team effort involving physicians, dosimetrists, therapists, and physicists.
- Highlight Benefits: Clearly communicate the advantages of standardization for patient safety, workflow, and research opportunities.
- Phased Rollout: Introduce the new nomenclature in stages, starting with one or two treatment sites to demonstrate its value and feasibility.



 Physician Champions: Identify and engage physician leaders who can advocate for the change among their peers.

### **Issue 2: Difficulties with Target Volume Nomenclature**

Problem: A survey found that more respondents had trouble adopting TG-263 for target nomenclature (44%) compared to organs at risk (29%). This is often attributed to a lack of physician support for the standardized target names. For instance, using relative dose levels like PTV\_High can be confusing during peer review, especially in cases with a simultaneous integrated boost (SIB), as the prescription dose is not immediately obvious.

#### Solution:

- Customization within Guidelines: While TG-263 provides a primary name, it also allows for a
  "Reverse Order Name" which some clinics find more intuitive (e.g., Bowel\_Spc instead of
  Spc Bowel).
- Supplemental Information: Utilize the caret ("^") character as recommended by TG-263 to add supplemental, non-standardized information to a name without deviating from the core standard.
- Clear Documentation: Develop and disseminate clear guidelines within the department on how to handle specific cases, such as SIB, to ensure clarity.

### **Issue 3: Vendor System and Software Limitations**

Problem: Existing treatment planning systems (TPS) and other software may not fully support the TG-263 nomenclature, or may have character limits and other constraints. Vendor implementation of TG-263 standards is a key factor that would facilitate adoption.

#### Solution:

- Engage with Vendors: Communicate your institution's commitment to TG-263 and inquire about their roadmap for full compliance. The TG-263 task group itself provides recommendations to vendors.
- Develop Workarounds: In the short term, develop internal procedures to map existing nomenclature to TG-263 standards for data export and analysis.



 Leverage Automation: Several groups have published automated solutions for identifying, naming, or relabeling structures to comply with TG-263, which can significantly improve compliance rates.

## **Quantitative Data on TG-263 Adoption**

The following tables summarize key findings from a recent survey on the adoption of TG-263 nomenclature.

Table 1: Perceptions and Adoption Rates of TG-263

| Metric                                                                         | Percentage |
|--------------------------------------------------------------------------------|------------|
| Respondents who believe a nomenclature standard is important or very important | 83%        |
| Respondents who have adopted all or portions of TG-263                         | 61%        |

Table 2: Primary Reasons for Not Adopting TG-263

| Reason                              | Significance                     |
|-------------------------------------|----------------------------------|
| Staffing and implementation efforts | Main cause for delaying adoption |

Table 3: Difficulty in Adopting TG-263 Nomenclature

| Structure Type                    | Percentage of Respondents Reporting Difficulty |
|-----------------------------------|------------------------------------------------|
| Target Nomenclature               | 44%                                            |
| Organs at Risk (OAR) Nomenclature | 29%                                            |

## **Methodologies and Workflows**



## Troubleshooting & Optimization

Check Availability & Pricing

Adopting a new nomenclature standard requires a structured approach. The following workflow outlines the key steps for a successful implementation.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. blog.radformation.com [blog.radformation.com]
- To cite this document: BenchChem. [Navigating the Transition to TG-263: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683123#challenges-in-adopting-tg-263-nomenclature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com